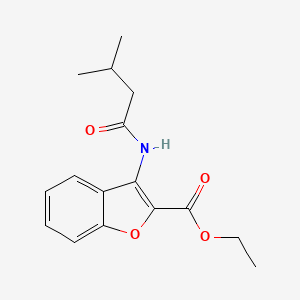

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

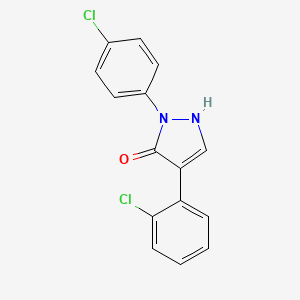

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1(CC2=C(C(=O)C1)N=C(S2)N)C .Physical And Chemical Properties Analysis

The melting point of this compound is 207 °C . The InChI code for this compound is 1S/C9H12N2OS/c1-9(2)3-5(12)7-6(4-9)13-8(10)11-7/h3-4H2,1-2H3,(H2,10,11) .科学的研究の応用

Corrosion Inhibition

One significant application of benzothiazole derivatives is in the field of corrosion inhibition. Hu et al. (2016) synthesized two benzothiazole derivatives to study their effect as corrosion inhibitors for carbon steel in 1 M HCl solution. Their study demonstrated that these inhibitors exhibit higher inhibition efficiencies against steel corrosion than previously reported benzothiazole family inhibitors. This suggests that 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one derivatives could provide a basis for developing effective corrosion inhibitors through both physical and chemical adsorption onto surfaces (Hu et al., 2016).

Antitumor Activity

The benzothiazole nucleus has been explored for its antitumor properties. Bradshaw et al. (2002) conducted a preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Their research highlighted the potent antitumor properties of these compounds, both in vitro and in vivo, against human mammary carcinoma cell lines and xenograft tumors. This indicates that this compound derivatives may play a role in cancer therapy by inducing cytochrome P450 1A1, leading to the metabolic activation of these compounds (Bradshaw et al., 2002).

Synthesis and Characterization for Anti-inflammatory and Analgesic Agents

Abbas et al. (2014) synthesized a series of compounds bearing the 1,3-benzothiazol-2-one nucleus, aiming to evaluate them as anti-inflammatory and analgesic agents. Their study demonstrates the therapeutic potential of benzothiazole derivatives in treating inflammation and pain, contributing to the development of new pharmacological agents (Abbas et al., 2014).

Polyglutamine Aggregation Inhibitors for Huntington's Disease

Heiser et al. (2002) identified benzothiazole derivatives as potential inhibitors of polyglutamine aggregation, a process implicated in Huntington's disease. By using an automated filter retardation assay, they screened a large library of small molecules and found benzothiazole derivatives that inhibit huntingtin protein aggregation in vitro and in vivo. This discovery could lead to new therapeutic strategies for Huntington's disease and related disorders, showcasing the versatility of this compound derivatives in biomedical research (Heiser et al., 2002).

Safety and Hazards

特性

IUPAC Name |

2-amino-6,6-dimethyl-5,7-dihydro-1,3-benzothiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-9(2)3-5(12)7-6(4-9)13-8(10)11-7/h3-4H2,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLMKXIXHXJRAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)N=C(S2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2970857.png)

![methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2970864.png)

![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2970868.png)

![1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2970869.png)

![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2970870.png)

![[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2970872.png)

![2-(4-Chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-8-yl phenyl sulfone](/img/structure/B2970875.png)

![7-Fluoro-4-(naphthalen-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2970877.png)